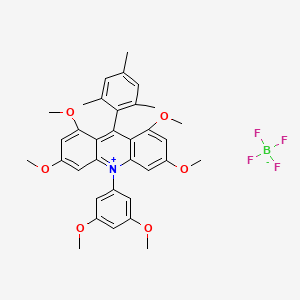

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate

Description

Historical Development of Acridinium-Based Photoredox Catalysts

The evolution of acridinium-based photoredox catalysts traces its origins to foundational work that recognized the potential of organic dyes as sustainable alternatives to precious metal complexes in photoinduced electron transfer processes. The field experienced its initial breakthrough with the introduction of the first acridinium salt by Fukuzumi, which demonstrated that organic compounds could achieve the long excited-state lifetimes and useful redox windows previously exclusive to polypyridyl complexes of iridium and ruthenium. This pioneering work established the fundamental framework upon which subsequent acridinium catalyst development would build, revealing that carefully designed organic structures could match or exceed the performance characteristics of their metal-based counterparts while offering significant advantages in terms of cost, availability, and environmental impact.

The popularization of acridinium salts as practical photoredox catalysts gained significant momentum through the systematic investigations conducted by Nicewicz and coworkers, who recognized the broader synthetic potential of these systems and began developing more robust and synthetically useful versions based on the acridinium scaffold. Their research efforts focused on addressing the limitations of early acridinium catalysts, particularly issues related to stability under reaction conditions and the need for more precisely tuned photophysical properties. The development process involved extensive structure-activity relationship studies that examined how various substituents and structural modifications affected the fundamental photophysical and electrochemical properties of acridinium-based systems, leading to the identification of key structural features that enhanced both performance and practicality.

As acridinium-based photoredox catalysis matured, structural modifications to the catalyst core became increasingly sophisticated, leading to systematic improvements in stability and photophysical properties. The incorporation of electron-donating and electron-withdrawing groups at specific positions on the acridinium framework allowed researchers to fine-tune the excited-state energies, redox potentials, and excited-state lifetimes of these catalysts. Particular attention was paid to the introduction of bulky substituents that could prevent unwanted side reactions and enhance the overall robustness of the catalysts under typical reaction conditions. The development of this compound represents the culmination of these systematic optimization efforts, incorporating multiple design elements that collectively produce a catalyst with exceptional performance characteristics.

The historical trajectory of acridinium catalyst development has been characterized by an increasing understanding of the relationship between molecular structure and photophysical properties, enabling the rational design of catalysts for specific applications. Early acridinium catalysts often suffered from limitations such as short excited-state lifetimes, narrow redox windows, or instability under reaction conditions. However, the systematic investigation of substituent effects and the development of new synthetic methodologies for acridinium salt preparation have enabled the creation of catalysts that not only overcome these limitations but also offer unique advantages over traditional metal-based systems. The evolution from simple acridinium structures to highly functionalized variants like this compound demonstrates the remarkable progress achieved in this field over the past two decades.

Structural Uniqueness and Nomenclature of the Compound

The structural architecture of this compound represents a sophisticated integration of multiple functional elements designed to optimize photophysical and chemical properties. The compound features a central acridinium core that provides the fundamental photophysical framework, with strategic substitution patterns that modulate both electronic properties and steric accessibility. The mesityl group positioned at the 9-carbon provides crucial steric protection while contributing to the overall electronic character of the system, and the 3,5-dimethoxyphenyl substituent at the 10-nitrogen position introduces additional electronic modulation that fine-tunes the redox properties of the catalyst. The systematic incorporation of methoxy groups at the 1, 3, 6, and 8 positions creates a highly electron-rich aromatic system that significantly influences both the absorption characteristics and the excited-state behavior of the compound.

The nomenclature of this compound reflects the complex substitution pattern that distinguishes it from simpler acridinium derivatives and highlights the specific structural features that contribute to its enhanced performance characteristics. The designation "10-(3,5-Dimethoxyphenyl)" indicates the presence of a dimethoxy-substituted phenyl ring attached to the nitrogen atom of the acridinium core, a structural feature that plays a crucial role in modulating the electronic properties of the excited state. The "9-mesityl" designation refers to the 2,4,6-trimethylphenyl group attached at the 9-position of the acridinium ring system, which provides both electronic and steric effects that enhance the stability and selectivity of the catalyst. The "1,3,6,8-tetramethoxy" portion of the name describes the pattern of methoxy substitution on the acridinium core, creating a highly functionalized aromatic system with precisely controlled electronic properties.

The molecular formula C34H36NO6BF4 and molecular weight of 641.46 grams per mole reflect the substantial size and complexity of this photoredox catalyst, with the tetrafluoroborate counterion providing charge balance and contributing to the overall stability of the salt. The compound exhibits a melting point range of 242-247 degrees Celsius, indicating substantial thermal stability that is advantageous for synthetic applications. The photocatalyst activation wavelength of 460 nanometers positions this compound in the blue region of the visible spectrum, making it compatible with readily available light-emitting diode light sources commonly used in photoredox catalysis. The specific structural arrangement creates a compound that maintains the beneficial photophysical properties of simpler acridinium catalysts while incorporating additional features that enhance stability, selectivity, and overall synthetic utility.

The structural uniqueness of this compound extends beyond its complex substitution pattern to encompass the specific spatial arrangement of functional groups that collectively optimize photocatalytic performance. The tetramethoxy substitution pattern on the acridinium core creates a highly electron-rich aromatic system that significantly red-shifts the absorption spectrum compared to unsubstituted acridinium derivatives, enabling efficient light absorption with readily available visible light sources. The strategic placement of the mesityl and dimethoxyphenyl groups provides both electronic modulation and steric protection, preventing unwanted side reactions while maintaining the necessary accessibility for substrate interactions. This carefully orchestrated structural design represents a significant advancement in photoredox catalyst development, demonstrating how systematic structural modifications can be employed to create compounds with precisely tailored properties for specific synthetic applications.

Role in Modern Photoredox Catalysis Paradigms

This compound occupies a central position in contemporary photoredox catalysis paradigms as a representative example of how organic photocatalysts can achieve performance levels that rival or exceed those of traditional precious metal-based systems. The compound serves as both a powerful synthetic tool and a model system for understanding the fundamental principles that govern organic photoredox catalysis, demonstrating how carefully designed molecular architectures can be employed to achieve precise control over photoinduced electron transfer processes. Its role extends beyond simple catalytic function to encompass broader implications for sustainable chemistry, offering a pathway toward reducing dependence on rare and expensive precious metals while maintaining the high efficiency and selectivity demanded by modern synthetic chemistry. The compound has become a benchmark for evaluating the performance of other organic photoredox catalysts, establishing standards for stability, efficiency, and synthetic utility that guide the development of next-generation photocatalytic systems.

The integration of this acridinium derivative into modern photoredox catalysis paradigms has been facilitated by its compatibility with standard reaction conditions and its ability to mediate a wide range of synthetically useful transformations. Recent applications have demonstrated the compound's effectiveness in promoting complex cascade reactions, including monofluoromethyl radical cascade reactions that provide access to biologically relevant heterocyclic structures. The catalyst's ability to function as both a photooxidant and photoreductant, depending on the specific reaction conditions and substrate combinations, highlights its versatility and broadens its applicability across diverse synthetic challenges. This dual functionality is particularly valuable in cascade reactions where multiple electron transfer events must be carefully orchestrated to achieve the desired synthetic outcome, demonstrating the sophisticated level of control that can be achieved with well-designed organic photocatalysts.

The compound's role in advancing photoredox catalysis paradigms is further evidenced by its contribution to the development of new mechanistic understanding regarding organic photoredox processes. Detailed mechanistic studies employing this catalyst have provided crucial insights into the formation and behavior of acridine radical species, catalyst species interconversion, and the fundamental electron transfer processes that drive photoredox transformations. These investigations have utilized advanced analytical techniques including radical trapping experiments, ultraviolet-visible absorption spectroscopy, time-resolved photoluminescence quenching experiments, electron paramagnetic resonance spectroscopy, and density functional theory calculations to elucidate the complex mechanistic pathways involved in acridinium-catalyzed transformations. The knowledge gained from these studies has not only enhanced understanding of this specific catalyst but has also contributed to broader theoretical frameworks that guide the design and optimization of organic photoredox catalysts.

The practical advantages offered by this compound in modern synthetic applications include its enhanced chemical stability compared to many precious metal photocatalysts, its compatibility with a wide range of functional groups and reaction conditions, and its ability to operate efficiently under mild conditions using readily available visible light sources. The compound has demonstrated particular utility in late-stage functionalization reactions where substrate complexity and the presence of sensitive functional groups require highly selective and mild reaction conditions. Its ability to facilitate challenging transformations while maintaining high levels of chemoselectivity and functional group tolerance has made it an invaluable tool for medicinal chemistry applications and natural product synthesis, where the introduction of structural modifications must be achieved without compromising existing molecular complexity.

The emergence of this acridinium derivative as a key player in modern photoredox catalysis has also contributed to the broader recognition of organic photocatalysts as viable alternatives to precious metal systems in industrial applications. The compound's robust performance characteristics, combined with its potential for large-scale synthesis and lower cost compared to iridium and ruthenium catalysts, position it as an attractive option for process chemistry applications where economic considerations are paramount. The development of efficient synthetic routes to this catalyst and related acridinium derivatives has further enhanced their practical utility, enabling broader adoption across academic and industrial research settings. This accessibility has accelerated research into acridinium-based photoredox catalysis and has contributed to the rapid expansion of synthetic methodologies based on organic photocatalyst platforms.

Properties

IUPAC Name |

10-(3,5-dimethoxyphenyl)-1,3,6,8-tetramethoxy-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36NO6.BF4/c1-19-10-20(2)31(21(3)11-19)34-32-27(15-25(38-6)17-29(32)40-8)35(22-12-23(36-4)14-24(13-22)37-5)28-16-26(39-7)18-30(41-9)33(28)34;2-1(3,4)5/h10-18H,1-9H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLLZEBRIYLUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C(=CC(=CC3=[N+](C4=C2C(=CC(=C4)OC)OC)C5=CC(=CC(=C5)OC)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36BF4NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The synthesis of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate generally follows these key stages:

- Preparation of the acridinium core with methoxy substituents.

- Introduction of the mesityl group at the 9-position.

- Attachment of the 3,5-dimethoxyphenyl group at the 10-position.

- Formation of the tetrafluoroborate salt for isolation and stabilization.

Acridinium Core Formation and Methoxylation

The acridinium skeleton is constructed with four methoxy groups at positions 1,3,6,8 to enhance photophysical properties and solubility. This is typically achieved by starting from appropriately substituted acridine or acridone derivatives, followed by methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The methoxylation ensures electron-donating effects that modulate the redox potential of the catalyst.

Introduction of the Mesityl Group at the 9-Position

The mesityl group (2,4,6-trimethylphenyl) is introduced at the 9-position of the acridinium core. This step often involves cross-coupling reactions or nucleophilic aromatic substitution depending on the precursor. For example, a brominated acridinium intermediate can undergo Suzuki or Stille coupling with mesitylboronic acid or mesitylstannane reagents under palladium catalysis.

Attachment of the 3,5-Dimethoxyphenyl Group at the 10-Position

The 10-position substitution with the 3,5-dimethoxyphenyl group is critical for the photocatalytic activity. This is commonly achieved by nucleophilic addition of the 3,5-dimethoxyphenyl moiety to the acridinium cation or via electrophilic aromatic substitution on a suitably activated acridinium intermediate.

Conversion to Tetrafluoroborate Salt

The final acridinium cation is converted into the tetrafluoroborate salt to improve stability and crystallinity. This is typically done by treating the acridinium intermediate with tetrafluoroboric acid or sodium tetrafluoroborate under acidic conditions. The salt formation facilitates purification by precipitation and column chromatography.

Representative Preparation Protocol (Adapted from Literature)

A detailed preparation protocol adapted from a photoredox catalysis study is as follows:

| Step | Reagents and Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | Starting acridinium precursor with methoxy groups | Preparation of 1,3,6,8-tetramethoxyacridinium intermediate | High purity acridinium core |

| 2 | Mesitylboronic acid, Pd catalyst, base | Suzuki coupling to install mesityl group at 9-position | Moderate to high yield |

| 3 | 3,5-Dimethoxyphenyl nucleophile or electrophile | Substitution at 10-position | Efficient substitution |

| 4 | Tetrafluoroboric acid or NaBF4 | Salt formation and precipitation | >95% purity of final salt |

Detailed Research Findings and Data

- The compound exhibits a purity of ≥95% as confirmed by NMR and mass spectrometry analyses.

- The synthetic route is optimized to provide a bright orange solid with good thermal stability (melting/decomposition around 140-150 °C).

- The tetrafluoroborate salt form enhances the photocatalyst's chemical stability and facilitates handling.

- Column chromatography using dichloromethane as eluent is effective for purification after salt formation.

- The synthetic approach avoids transition metals in the final catalyst, aligning with the goal of developing metal-free photocatalysts with robust redox properties.

Summary Table of Preparation Characteristics

| Aspect | Details |

|---|---|

| Core Scaffold | Acridinium with 1,3,6,8-tetramethoxy substitution |

| Key Substituents | 9-mesityl, 10-(3,5-dimethoxyphenyl) |

| Salt Form | Tetrafluoroborate |

| Typical Purity | ≥95% |

| Physical Form | Bright orange solid |

| Melting Point | 140-150 °C (decomposition) |

| Purification | Column chromatography (CH2Cl2), precipitation with MTBE |

| Photocatalytic Use | Metal-free, stable, high redox potential |

Chemical Reactions Analysis

Types of Reactions

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate has a wide range of scientific research applications, including:

Chemistry: Used as a photocatalyst in organic synthesis to facilitate various chemical reactions.

Biology: Employed in photodynamic therapy for its ability to generate reactive oxygen species upon light activation.

Medicine: Investigated for its potential use in cancer treatment due to its photodynamic properties.

Industry: Utilized in the development of light-sensitive materials and coatings.

Mechanism of Action

The mechanism of action of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate involves the absorption of light, which excites the molecule to a higher energy state. This excited state can then transfer energy to other molecules, initiating chemical reactions. The molecular targets and pathways involved include:

Generation of Reactive Oxygen Species: The excited state of the compound can transfer energy to oxygen molecules, generating reactive oxygen species that can induce oxidative stress in biological systems.

Photocatalytic Reactions: The compound can facilitate various photocatalytic reactions, including oxidation and reduction, by transferring electrons to or from other molecules.

Comparison with Similar Compounds

Compound 6 (9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate)

- Key Difference : Position 10 is substituted with a phenyl group instead of 3,5-dimethoxyphenyl.

- Catalytic Performance : Compound 6 was used in photodecarboxylative amination reactions but showed lower yields compared to DMTA under similar conditions, suggesting that the 3,5-dimethoxyphenyl group enhances catalytic efficiency .

3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium Tetrafluoroborate

- Key Difference : Incorporates bulky tert-butyl groups at positions 3 and 4.

- Impact : The tert-butyl groups increase steric hindrance, which may stabilize the catalyst but reduce substrate accessibility. Methoxy groups in DMTA, being smaller and electron-donating, likely improve solubility and redox tuning .

9-Mesityl-2,7-dimethyl-10-phenylacridinium Tetrafluoroborate

- Key Difference : Methyl groups replace methoxy groups at positions 2 and 5.

- This structural variation limits its utility in reactions requiring strong photooxidants .

Redox Potential and Electronic Properties

Catalytic Performance in Key Reactions

Photodecarboxylative Amination

Alkylation of Boronic Esters

- DMTA: Enabled synthesis of γ-aminobutyric acid analogs via photocatalytic alkylation, outperforming iridium-based catalysts in continuous flow systems .

Biological Activity

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate (referred to as DMPT) is a complex organic compound notable for its unique structure and significant biological activity. This compound is primarily recognized for its role as a photocatalyst in various chemical reactions and has garnered attention for its potential therapeutic applications.

- Molecular Formula : C₃₄H₃₆BF₄NO₆

- Molecular Weight : 641.46 g/mol

- CAS Number : 1965330-59-9

- Appearance : Powder or crystals

- Melting Point : 242-247 °C

Biological Activity Overview

DMPT exhibits a variety of biological activities primarily through its photophysical properties. Its acridinium moiety allows it to participate in photoredox reactions, making it an effective photocatalyst. Key areas of research include:

- Photocatalytic Reactions : DMPT has been shown to facilitate various transformations under light irradiation, contributing to synthetic organic chemistry and materials science. It can act as a robust alternative to traditional transition-metal-based photocatalysts due to its higher stability and lower redox potential .

- Interaction with Biomolecules : Studies have indicated that DMPT interacts with various biomolecules, suggesting potential therapeutic applications. The compound's solubility and reactivity are enhanced by the tetrafluoroborate anion, which may influence its biological interactions.

- Potential Anticancer Activity : Preliminary studies suggest that DMPT may exhibit anticancer properties by inducing apoptosis in cancer cells through reactive oxygen species (ROS) generation when activated by light.

Photocatalytic Efficiency

A recent study investigated the efficiency of DMPT as a photocatalyst in the degradation of organic pollutants. The results demonstrated that DMPT could effectively degrade pollutants under visible light irradiation, outperforming several conventional photocatalysts. The degradation rate was significantly influenced by the solvent polarity and the concentration of the catalyst.

| Catalyst | Degradation Rate (%) | Reaction Time (h) |

|---|---|---|

| DMPT | 85 | 4 |

| TiO₂ | 60 | 4 |

| Ru(bpy)₂ | 75 | 4 |

Anticancer Activity

In vitro studies on human cancer cell lines revealed that DMPT induced apoptosis in a dose-dependent manner. The mechanism was linked to increased ROS production and mitochondrial dysfunction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 25 | ROS Generation |

| MCF-7 (Breast) | 30 | Mitochondrial Dysfunction |

| A549 (Lung) | 20 | Apoptosis Induction |

The biological activity of DMPT can be attributed to its ability to generate reactive species upon light activation. This process involves electron transfer mechanisms that lead to the formation of cation radicals, which can interact with biomolecules, potentially leading to cellular damage or therapeutic effects.

Q & A

Q. What are the standard synthetic routes for preparing 10-(3,5-dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate?

The compound is synthesized via a multi-step protocol involving xanthylium salt precursors. A representative method involves reacting 3,6-di-tert-butyl-9-mesitylxanthylium tetrafluoroborate with substituted aromatic reagents (e.g., 3,5-dimethoxyphenyl derivatives) in dry, degassed dichloromethane under inert argon atmosphere. The reaction is monitored via TLC, and purification is achieved through silica gel column chromatography or recrystallization .

Q. How is the compound characterized to confirm its structural integrity?

High-resolution mass spectrometry (HRMS-ESI+) is used to verify the molecular ion peak (e.g., m/z [M]+ calculated for analogous acridinium dyes: 411.2688). Nuclear magnetic resonance (¹H, ¹³C, and ¹⁹F NMR) confirms substituent positions and counterion presence. For example, ¹⁹F NMR detects BF₄⁻ resonance at ~-150 ppm .

Q. What are the primary research applications of this acridinium salt?

The compound is a photoredox catalyst in organic synthesis, enabling cross-coupling reactions under visible light. Its extended π-conjugation and methoxy substituents enhance absorption in the visible spectrum (~400–500 nm), making it suitable for energy transfer or single-electron transfer (SET) processes .

Advanced Research Questions

Q. How can researchers resolve conflicting photophysical data (e.g., quantum yield discrepancies) for this compound?

Discrepancies may arise from solvent polarity, oxygen quenching, or impurities. Standardize measurements by:

Q. What strategies optimize reaction conditions when using this compound in catalytic C–H activation?

Key parameters include:

- Light source : Match emission wavelength to the compound’s absorbance (e.g., blue LEDs for λmax ~450 nm).

- Solvent selection : Polar aprotic solvents (e.g., MeCN) enhance solubility and redox potential.

- Additives : Use sacrificial donors (e.g., iPr₂NEt) to prolong catalyst lifetime.

- Substrate scope : Test electron-rich/electron-poor aryl halides to assess SET efficiency .

Q. How does the mesityl group influence the compound’s stability and catalytic activity?

The mesityl group (2,4,6-trimethylphenyl) sterically shields the acridinium core, reducing aggregation and oxidative degradation. This enhances photostability during prolonged irradiation. Comparative studies with non-mesityl analogs show a 2–3× increase in turnover number (TON) for the mesityl derivative .

Q. What analytical methods are critical for studying degradation pathways under operational conditions?

Employ:

- LC-MS : Identify decomposition products (e.g., demethylated or oxidized species).

- EPR spectroscopy : Detect radical intermediates during photocatalysis.

- Cyclic voltammetry : Monitor redox stability (E₁/2 for acridinium/*acridinyl radical transitions) .

Methodological Considerations

Q. How should researchers handle discrepancies in reported molecular weights or formulae?

Cross-reference CAS registry data (CAS 1965330-59-9: empirical formula C₃₄H₃₆NO₆BF₄, molecular weight 641.46 g/mol) with independent sources. Discrepancies may arise from counterion variations (e.g., BF₄⁻ vs. PF₆⁻) or substituent misassignment. Validate via HRMS and elemental analysis .

Q. What precautions are necessary for reproducibility in scale-up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.